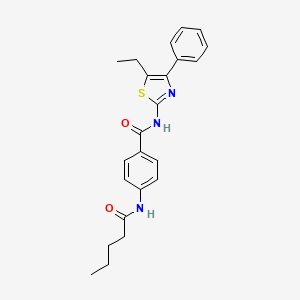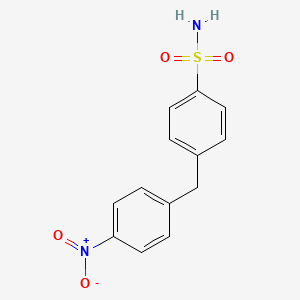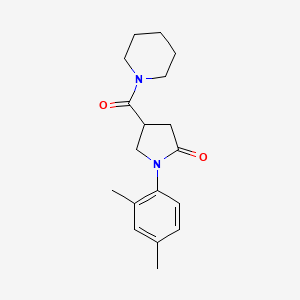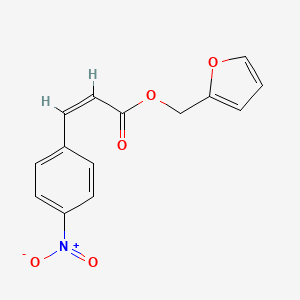
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide, also known as EPB or Compound 23, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide targets the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a key role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide inhibits the activity of CK2 by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the suppression of cancer cell growth.
実験室実験の利点と制限
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its low solubility in water and poor pharmacokinetic properties may limit its use in in vivo studies. In addition, the lack of a crystal structure of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide bound to CK2 makes it difficult to understand the precise mechanism of action.
将来の方向性
There are several future directions for the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide. In addition, the combination of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide with other anticancer agents may enhance its therapeutic potential. Finally, the development of more potent and selective CK2 inhibitors may provide new opportunities for cancer therapy.
Conclusion:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide is a promising small molecule inhibitor that has shown anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of CK2, a protein kinase that is overexpressed in many cancer cells. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been found to induce apoptosis, inhibit cell migration and invasion, and suppress cancer cell growth. Although it has some limitations for lab experiments, there are several future directions for the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide that may enhance its therapeutic potential.
科学的研究の応用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-5-11-20(27)24-18-14-12-17(13-15-18)22(28)26-23-25-21(19(4-2)29-23)16-9-7-6-8-10-16/h6-10,12-15H,3-5,11H2,1-2H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVMLQFRXOLJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)CC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)


![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)

![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)

![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)

![1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B4748580.png)
![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)